5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid
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Overview
Description
5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid is a complex organic compound with the molecular formula C22H15NO8. It is known for its unique structure, which includes multiple carboxylic acid groups and an amino group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of biphenyl with methanol and sulfuric acid, followed by oxidation to form biphenyl tetracarboxylic acid. Subsequent carboxylation reactions yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced carboxylic acids.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug design.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity. This compound can also act as a chelating agent, binding to metal ions and affecting their biological functions .
Comparison with Similar Compounds
Similar Compounds
5-Aminoisophthalic acid: Similar structure but lacks the propan-2-yl group.
3,3’,5,5’-Tetracarboxydiphenylmethane: Similar carboxylic acid groups but different overall structure.
5-Hydroxyisophthalic acid: Contains hydroxyl groups instead of amino groups.
Uniqueness
5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid is unique due to its combination of amino and multiple carboxylic acid groups, along with the propan-2-yl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C25H21NO8 |
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Molecular Weight |
463.4 g/mol |
IUPAC Name |
5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C25H21NO8/c1-11(2)12-9-19(13-3-15(22(27)28)7-16(4-13)23(29)30)21(26)20(10-12)14-5-17(24(31)32)8-18(6-14)25(33)34/h3-11H,26H2,1-2H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34) |
InChI Key |
FYSOMESQZPNICI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)N)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
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